molecular formula C9H15NO2 B079257 Hexyl cyanoacetate CAS No. 13361-53-0

Hexyl cyanoacetate

Cat. No.: B079257
CAS No.: 13361-53-0
M. Wt: 169.22 g/mol
InChI Key: PWKKBTPSCGLYBR-UHFFFAOYSA-N
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Description

Hexyl cyanoacetate is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Flavor and Fragrance Industry : Hexyl acetate, a compound related to hexyl cyanoacetate, is used for its fruity odor in the food industry. The enzyme-catalyzed synthesis of hexyl acetate, involving the transesterification of hexanol with triacetin, has been studied to optimize synthesis conditions (Shieh & Chang, 2001).

  • Dye-Sensitized Solar Cells (DSSCs) : Hexyl carbazole derivatives have been developed as organic dyes for DSSCs. These derivatives, including those with cyanoacetic acid, show promising photovoltaic performance, offering potential for sustainable energy solutions (Naik et al., 2017).

  • Enzyme-Catalyzed Synthesis Enhancement : Ultrasound-assisted process intensification has been used in the synthesis of hexyl acetate via enzyme catalysis. This method shows improved conversion rates compared to conventional methods, highlighting an advanced approach in chemical synthesis (Deshmukh & Rathod, 2016).

  • Monoamine Oxidase Inhibitors : Studies have investigated the effects of hydroxyethylhydrazide of cyanoacetic acid on brain mitochondrial monoamine oxidase activities, demonstrating its impact on neuronal biochemical processes (Baumanis et al., 1977).

  • Photovoltaic and Electronic Applications : Hexyl carbazole derivatives have been utilized in synthesizing dyes for DSSCs. These dyes show positive photophysical/electrochemical properties, indicating their usefulness in photovoltaic applications (Abusaif et al., 2020).

  • Modification of Organic Materials : Conjugated molecules with hexyl chains, including derivatives of cyanoacetic acid, have been synthesized for modifying TiO2 in photovoltaic devices. These studies explore the enhancement of charge separation and transfer in these devices (張敬賢, 2010).

  • Synthesis in Supercritical CO2 : The synthesis of hexyl acetate in supercritical carbon dioxide has been researched, offering an environmentally friendly alternative for chemical synthesis in the food industry (Yu et al., 2003).

Mechanism of Action

Target of Action

Hexyl cyanoacetate, also known as hexyl 2-cyanoacetate, is a chemical compound that is used in various chemical reactions. The primary targets of this compound are the reactants in these chemical reactions .

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, it can undergo cyanoacetylation, a chemical process that involves the reaction of amines with alkyl cyanoacetates . The carbonyl and cyano functions of this compound enable it to react with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

This compound is involved in the synthesis of N-cyanoacetamides, which are important precursors for heterocyclic synthesis . These compounds can participate in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .

Pharmacokinetics

It’s known that the compound can be used in the synthesis of biologically active compounds .

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions. For example, it can be used to synthesize N-cyanoacetamides, which are biologically active and have potential applications in the development of chemotherapeutic agents .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the efficiency of the reactions involving this compound . Additionally, the presence of catalysts can also influence the compound’s action .

Safety and Hazards

Hexyl cyanoacetate may cause serious eye irritation and could be harmful to aquatic life . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment and face protection should be worn when handling this compound .

Future Directions

Hexyl cyanoacetate, with its three different reactive centers, is a versatile synthetic building block for a variety of functional and pharmacologically active substances. It is expected to find increasing use in the synthesis of complex molecules such as those found in pharmaceuticals, industries, and natural product chemistry . Recent advances in palladium-catalyzed cyanation of aryl halides also suggest promising future directions for the use of this compound .

Properties

IUPAC Name

hexyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-3-4-5-8-12-9(11)6-7-10/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKKBTPSCGLYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158200
Record name Acetic acid, cyano-, hexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13361-53-0
Record name Acetic acid, 2-cyano-, hexyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13361-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexyl cyanoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, cyano-, hexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl cyanoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.100
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-HEXYL CYANOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQD7W48M8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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